molecular formula C17H13N3S B5719845 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole

3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole

Cat. No. B5719845
M. Wt: 291.4 g/mol
InChI Key: VYYNQAZSEBAMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in regulating various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis.

Mechanism of Action

The mechanism of action of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves the inhibition of GSK-3 enzyme, which is responsible for regulating various cellular processes. By inhibiting this enzyme, the compound can modulate various signaling pathways and cellular processes, leading to the potential therapeutic benefits in various disease conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole are primarily related to its inhibitory activity against GSK-3 enzyme. By inhibiting this enzyme, the compound can modulate various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis, leading to potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole in lab experiments are primarily related to its potent inhibitory activity against GSK-3 enzyme, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound are related to its complex synthesis process, which requires several chemical reagents and solvents.

Future Directions

There are several future directions for the research on 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole. Some of the potential areas of research include:
1. Development of new drugs for the treatment of Alzheimer's, diabetes, and cancer.
2. Investigation of the potential therapeutic benefits of this compound in other disease conditions.
3. Optimization of the synthesis process to make it more efficient and cost-effective.
4. Investigation of the potential side effects and toxicity of this compound.
5. Development of new methods for the delivery of this compound to target tissues and cells.
In conclusion, 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has significant potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its potent inhibitory activity against GSK-3 enzyme makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is required to fully understand the potential therapeutic benefits and limitations of this compound.

Synthesis Methods

The synthesis of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves a multi-step reaction process that requires several chemical reagents and solvents. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Scientific Research Applications

3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against GSK-3 enzyme. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as Alzheimer's, diabetes, and cancer.

properties

IUPAC Name

4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-5-3-2-4-13(14)15)20-17(21-11)12-6-8-18-9-7-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNQAZSEBAMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6602213

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.